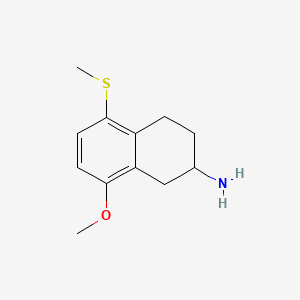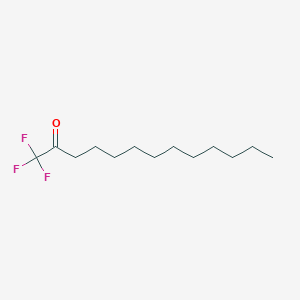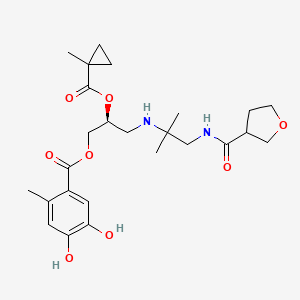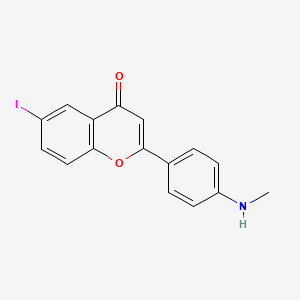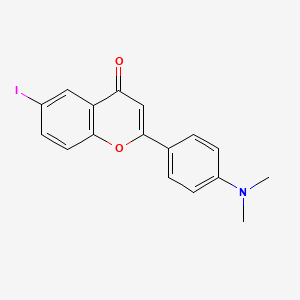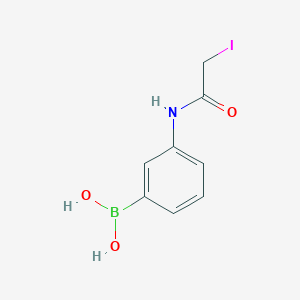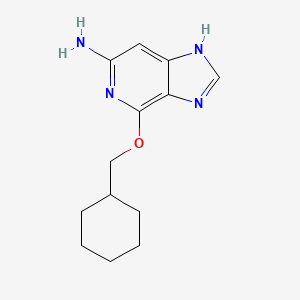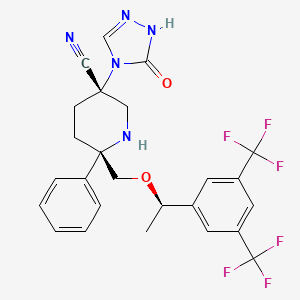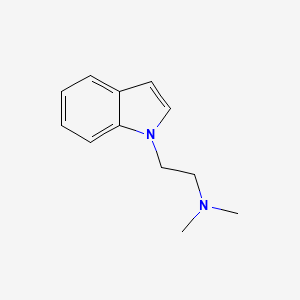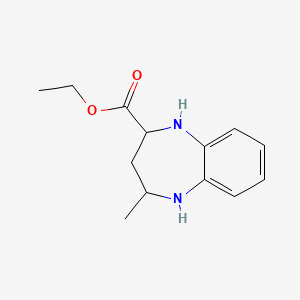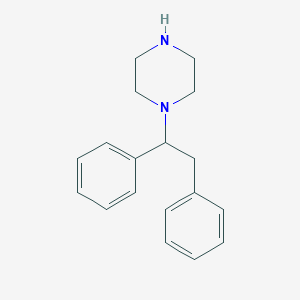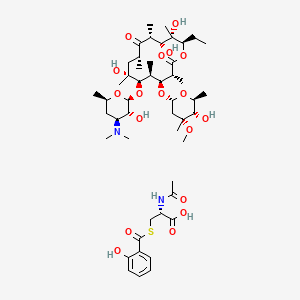
Erythromycin salnacedin anhydrous
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin salnacedin anhydrous is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antimicrobial activity, making it effective against a variety of bacterial infections. This compound is particularly valued for its ability to inhibit bacterial protein synthesis, thereby preventing the growth and proliferation of bacteria .
准备方法
Synthetic Routes and Reaction Conditions
Erythromycin salnacedin anhydrous is typically synthesized through a series of chemical reactions starting from erythromycin. The process involves the modification of erythromycin’s structure to enhance its stability and efficacy. The synthetic route includes steps such as esterification, amidation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves fermentation using the bacterium Saccharopolyspora erythraea. The fermentation process is followed by extraction and purification steps to isolate the desired compound. Advanced techniques such as membrane filtration and liquid-liquid extraction are employed to ensure high purity and yield .
化学反应分析
Types of Reactions
Erythromycin salnacedin anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Erythromycin salnacedin anhydrous has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
作用机制
Erythromycin salnacedin anhydrous exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation of peptides during protein synthesis, effectively blocking bacterial growth. The compound targets the 23S ribosomal RNA within the 50S subunit, disrupting the elongation phase of protein synthesis .
相似化合物的比较
Similar Compounds
Erythromycin A: The parent compound from which erythromycin salnacedin anhydrous is derived.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved acid stability.
Clarithromycin: Another derivative with enhanced activity against certain bacterial strains.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
This compound is unique due to its enhanced stability and efficacy compared to its parent compound, erythromycin. Its structural modifications allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .
属性
CAS 编号 |
87573-04-4 |
|---|---|
分子式 |
C49H80N2O18S |
分子量 |
1017.2 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.C12H13NO5S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-/m10/s1 |
InChI 键 |
CEKAAZRHRXXWDX-CQWDQVLCSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-](/img/structure/B3064069.png)
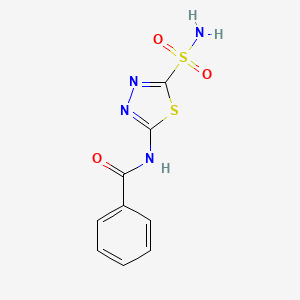
![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)
